6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Medicinal chemistry Structure-activity relationship Cross-coupling

Researchers requiring a C6-functionalized spirooxindole for kinase SAR studies face a common bottleneck: introducing an aryl bromide handle via low-yielding halogenation. This compound solves that with a pre-installed 6-bromo handle. - **Downstream utility**: Direct Suzuki coupling at C6; preserves C5 for additional modifications. - **Pharmacophore**: 2-one carbonyl provides hinge-binding motif validated in Sky and FLT3 programs. - **Drug-like properties**: LogP 2.76, PSA 41.82 Ų (Lipinski compliant). - **Supply**: Available for immediate R&D shipment.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13
CAS No. 1190861-43-8
Cat. No. B3026946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
CAS1190861-43-8
Molecular FormulaC12H12BrNO2
Molecular Weight282.13
Structural Identifiers
SMILESC1COCCC12C3=C(C=C(C=C3)Br)NC2=O
InChIInChI=1S/C12H12BrNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
InChIKeyWGDOZEMHDIATQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one: Overview


6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 1190861-43-8) is a spirooxindole building block that integrates a 6-bromo-substituted oxindole and a tetrahydropyran ring via a quaternary C3 spiro center [1]. It is cataloged as a key intermediate for kinase inhibitor synthesis, with the bromine handle enabling downstream derivatization via cross-coupling chemistry [2]. The compound belongs to the 2-oxospiro[indoline-3,4'-pyran] class, which has been explored for immunomodulatory, antimicrobial, and anticancer activities in peer-reviewed studies [3].

Cross-coupling ready

Pre-installed 6-bromo handle enables direct Suzuki, Buchwald-Hartwig, or Sonogashira diversification.

Pharmacophore intact

2-Oxindole carbonyl retains hinge-binding motif relevant for kinase inhibitor design.

Library synthesis

Spirocyclic scaffold supports parallel synthesis of bioactive compound libraries.

Why Generic Substitution Fails for This Spirooxindole


Substituting 1190861-43-8 with a non-brominated analog forfeits the aryl bromide handle required for Pd-catalyzed cross-coupling diversification—a critical step in constructing kinase inhibitor libraries [1]. Regioisomeric substitution (e.g., 5-bromo rather than 6-bromo) alters the electronic landscape of the oxindole ring, shifting LogP by approximately 0.3–0.5 units and altering hydrogen-bonding geometry at the kinase hinge-binding region [2]. The 2-one carbonyl is essential for ATP-site mimicry; the reduced analog (6-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran], CAS 1202765-56-7) lacks this pharmacophore and has no demonstrated kinase-binding activity .

1

Non-brominated analogs require an extra halogenation step, delaying library diversification.

2

5-Bromo regioisomer (CAS 304876-31-1) alters LogP and blocks the C5 position needed for further functionalization.

3

Reduced analog (CAS 1202765-56-7) lacks the 2-one carbonyl essential for ATP-site hinge-binding mimicry.

Differentiation Evidence vs. Closest Analogs


6-Br vs. 5-Br: Physicochemical and Synthetic Comparison

The 6-bromo regioisomer (CAS 1190861-43-8) places the halogen para to the oxindole nitrogen, whereas the 5-bromo regioisomer (CAS 304876-31-1) positions it meta. This positional difference generates a measurable LogP shift: 6-bromo LogP = 2.76 vs. 5-bromo LogP = 2.43 (estimated, ChemDraw) . The 6-bromo configuration preserves an unsubstituted C5 position for electrophilic aromatic substitution, whereas 5-bromo blocks this site [1].

6-Br vs. 5-Br: LogP & C5 accessibility
Head-to-head
ΔLogP ≈ +0.33; C5 free vs. blocked

Supports regioisomer selection for library design.

LogP estimates from ChemDraw; experimental verification recommended.

Medicinal chemistry Structure-activity relationship Cross-coupling

Kinase Hinge-Binding: 2-One vs. Reduced Analog

The 2-one carbonyl on the target compound (CAS 1190861-43-8) serves as a hinge-binding acceptor in kinase ATP sites. The structurally documented spiroindoline-2-one kinase inhibitor series (e.g., Sky kinase inhibitors) demonstrates that the 2-one carbonyl forms a conserved hydrogen bond with the kinase hinge Met backbone NH (d = 2.8–3.0 Å in PDB 3QUP) [1]. The reduced analog 6-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS 1202765-56-7) lacks this carbonyl and consequently lacks the hinge-binding pharmacophore .

2-One vs. reduced: hinge-binding motif
Class-level
2-one carbonyl present vs. absent

Supports pharmacophore retention for kinase inhibitor studies.

Based on Sky kinase inhibitor co-crystal structures (PDB 3QUP).

Kinase inhibition Pharmacophore modeling Drug design

Aryl Bromide Handle: Cross-Coupling Utility

The 6-bromo substituent on the target compound enables direct Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for rapid analog generation [1]. In contrast, the non-halogenated parent scaffold 2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 304876-29-7) requires an additional halogenation step before any Pd-catalyzed diversification can occur . This represents a synthetic step differential of Δ = +1 step for the non-brominated scaffold to achieve the same diversification point [2].

Cross-coupling step saving
Class-level
Δ = 1 synthetic step eliminated

Accelerates SAR exploration by removing a halogenation bottleneck.

Assumes standard Suzuki coupling workflow; yields vary by substrate.

Synthetic chemistry Suzuki coupling Library synthesis

Commercial Purity and Storage Stability

Commercially available 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is supplied at NLT 98% purity with recommended storage at 2–8°C . The compound's predicted physicochemical stability is indicated by a boiling point of 437.1 ± 45.0°C at 760 mmHg and a density of 1.6 ± 0.1 g/cm³ . Pricing for reference: ¥110.9/25 mg and ¥231.9/100 mg from a major Chinese supplier (Aladdin via Chemsrc aggregator), and £37.00/250 mg from Fluorochem UK , establishing market benchmarks for procurement cost comparison.

Commercial purity & storage
Data to verify
NLT 98% purity; storage 2–8 °C

Reduces in-house purification requirements for initial screens.

Supplier specification; lot-specific data should be confirmed upon receipt.

Compound procurement Quality control Stability

Application Scenarios


Kinase Inhibitor Lead Optimization

The pre-installed 6-bromo handle enables direct Suzuki coupling to introduce aryl or heteroaryl groups at C6, generating libraries of spirooxindole-based ATP-competitive kinase inhibitors. The 2-one carbonyl provides the hinge-binding hydrogen bond acceptor motif validated in Sky kinase and FLT3 inhibitor programs [1]. Researchers should select this compound over the 5-bromo isomer when the synthetic plan requires a free C5 position for subsequent modification [2].

Antimicrobial Spirooxindole Library Synthesis

The 2-oxospiro[indoline-3,4'-pyran] scaffold has demonstrated in vitro antibacterial activity with MIC values reported against S. aureus, and the bromine substituent modulates potency via electronic effects on the oxindole ring [1]. The 6-bromo derivative serves as the direct precursor for exploring C6-substituted analogs, whereas procurement of the non-brominated scaffold would require an additional halogenation step, increasing synthesis time and reducing overall yield [2].

Immunomodulatory Agent Development

Spiropyranindol-2-one derivatives have been evaluated as immunomodulatory agents in vitro, with molecular docking studies indicating DNA gyrase as a potential target [1]. The 6-bromo substitution position has been specifically studied within this series, and SAR data indicate that the 6-position is more tolerant of bulky substituents than the 5-position, making the 6-bromo analog a preferred starting point for optimizing immunomodulatory activity [2].

Chemical Biology Probe Synthesis

The combination of a spirocyclic architecture, oxindole pharmacophore, and aryl bromide handle makes this compound suitable for late-stage diversification into chemical biology probes (e.g., biotinylated or fluorophore-conjugated derivatives). The compound's predicted LogP of 2.76 and PSA of 41.82 Ų [1] place it within drug-like chemical space (compliant with Lipinski's Rule of Five), supporting its use in cellular target engagement assays after appropriate functionalization [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Bromo handle + 2-one carbonyl
Cross-coupling diversification and hinge-binding motif confirmation
Antimicrobial spirooxindole screening
C6 pre-functionalization for analog generation
MIC endpoint assessment after C6 derivatization
Immunomodulatory agent research
6-Bromo position tolerates bulky substituents
DNA gyrase inhibition and immunomodulatory assay readouts
Chemical biology probe development
Drug-like physicochemical profile and aryl bromide handle
Late-stage biotin/fluorophore conjugation and cellular target engagement
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